3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole
Overview
Description
“3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” is a derivative of the 1,2,4-triazole class of compounds . It has a molecular formula of C6H10ClN3 . Triazole compounds, including this one, are known to bind in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including “this compound”, involves reactions of N-tosylhydrazones with sodium azide, cyclization of 4-toluenesulfonyl hydrazines and methyl ketones in the presence of iodine and 1-aminopyridinium iodide, α-ketoacetals and amines, and cycloaddition of azides, propiolic acids, and arylboronic acids in the presence of different catalysts .
Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds, including “this compound”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have been shown to exhibit a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
The mode of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. For example, some antiviral 1,2,4-triazole derivatives have been found to inhibit viral replication by interacting with viral proteins .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives can also vary widely. For instance, some antiviral 1,2,4-triazole derivatives have been found to interfere with the viral life cycle, preventing the virus from replicating and spreading .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives can vary depending on the specific compound. Many 1,2,4-triazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. For example, some antiviral 1,2,4-triazole derivatives have been found to inhibit viral replication, leading to a decrease in viral load .
Action Environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and bioavailability .
Properties
IUPAC Name |
3-chloro-1-methyl-5-propan-2-yl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)9-10(5)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDWEVPPDYXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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